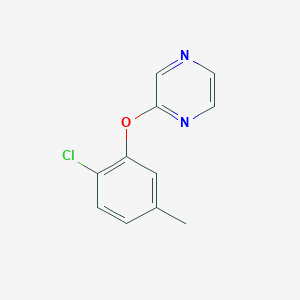

![molecular formula C19H22N4O B6442435 N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2640874-85-5](/img/structure/B6442435.png)

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide, also known as NCAC, is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. NCAC is an interesting compound due to its ability to form strong bonds with other molecules, its relatively low toxicity, and its ability to act as a ligand for various proteins. As such, NCAC has been used in a variety of medicinal applications, including drug design, drug delivery, and drug targeting.

Applications De Recherche Scientifique

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has been studied extensively due to its potential applications in the field of medicinal chemistry. N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has been used in the design of drugs, drug delivery systems, and drug targeting systems. N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has also been used in the development of enzyme inhibitors, drug carriers, and drug delivery systems. In addition, N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has been used in the development of novel therapeutic agents and as a ligand for various proteins.

Mécanisme D'action

Target of Action

Similar compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that this compound might also be involved in similar reactions.

Mode of Action

In the context of the sm cross-coupling reaction, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The sm cross-coupling reaction, in which similar compounds are involved, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

Similar compounds have been used in the sm cross-coupling reaction , suggesting that this compound might also be involved in similar reactions, leading to the formation of new carbon–carbon bonds.

Action Environment

The sm cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound might also exhibit similar characteristics.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has a number of advantages and limitations for lab experiments. N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide is relatively stable and can be synthesized using a variety of methods. N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide is also relatively non-toxic and has low potential for side effects. N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide can also be used as a ligand for various proteins, which can be used to study the biochemical and physiological effects of N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide on the cell. However, N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide is not very soluble in water and can be difficult to work with in certain lab experiments.

Orientations Futures

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has a number of potential future directions. N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide can be used in the development of novel therapeutic agents, such as enzyme inhibitors and drug carriers. N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide can also be used in the development of drug delivery systems and drug targeting systems. N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide can also be used in the development of novel imaging agents and diagnostic tools. Additionally, N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide can be used in the development of novel biocatalysts and biosensors.

Méthodes De Synthèse

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Biginelli reaction. The Suzuki-Miyaura coupling reaction involves the use of a palladium-catalyzed cross-coupling of an organoboron and an organohalide. This reaction yields N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide in high yields and with few side products. The Biginelli reaction involves the condensation of an aldehyde, a ketone, and an inorganic acid. This reaction yields N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide with high yields and with few side products.

Propriétés

IUPAC Name |

N-[4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-12(24)20-15-7-9-16(10-8-15)21-18-11-17(13-3-2-4-13)22-19(23-18)14-5-6-14/h7-11,13-14H,2-6H2,1H3,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPGQGNCYIOYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3CCC3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-({2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}(methyl)amino)azetidin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442352.png)

![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442356.png)

![6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442361.png)

![6-cyclopropyl-5-fluoro-2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442363.png)

![4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442382.png)

![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)

![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)

![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)

![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)

![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)

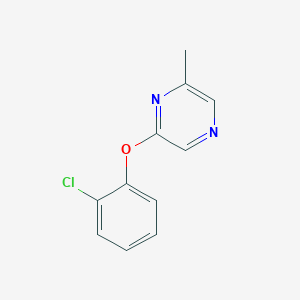

![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)

![5-fluoro-2,4-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442450.png)